3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features both chlorine and fluorine substituents on a pyrrolo[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step processes. One common method includes the halogenation of pyrrolo[3,2-c]pyridine derivatives. For instance, starting with a pyrrolo[3,2-c]pyridine core, selective chlorination and fluorination can be achieved using reagents such as N-chlorosuccinimide and Selectfluor, respectively .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement and cost reduction. This could include continuous flow chemistry techniques and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, altering the electronic properties of the pyrrolo[3,2-c]pyridine core.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chlorine atom might yield a variety of substituted pyrrolo[3,2-c]pyridine derivatives .
Scientific Research Applications
3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for developing kinase inhibitors and other therapeutic agents.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor studies, it may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with different positioning of chlorine and fluorine atoms.
6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: Lacks the fluorine substituent and has a different hydrogenation state.
Uniqueness
3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine is unique due to the specific positioning of its chlorine and fluorine atoms, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing selective inhibitors and other specialized applications .
Properties
IUPAC Name |
3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAWYYSMQYETQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)C(=CN2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262394 | |
Record name | 3-Chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-93-2 | |
Record name | 3-Chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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